molecular formula C6H7NO3 B13595375 4-Aminobenzene-1,2,3-triol

4-Aminobenzene-1,2,3-triol

Cat. No.: B13595375
M. Wt: 141.12 g/mol
InChI Key: ZLJTWBAYGJYHBY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobenzene-1,2,3-triol can be synthesized through several methods. One common approach involves the reduction of 4-nitropyrogallol. This reduction can be achieved using reagents such as tin and hydrochloric acid under reflux conditions . Another method involves the nitration of pyrogallol followed by reduction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The nitration of pyrogallol is carried out using concentrated nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like iron or tin in the presence of hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzene-1,2,3-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Aminobenzene-1,2,3-triol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.

    Biology: It is studied for its potential antioxidant properties.

    Medicine: Research is ongoing into its potential use in pharmaceuticals due to its unique chemical structure.

    Industry: It is used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 4-Aminobenzene-1,2,3-triol involves its interaction with various molecular targets. It can act as an antioxidant by donating electrons to neutralize free radicals. The amino group and hydroxyl groups on the benzene ring play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Pyrogallol: Lacks the amino group present in 4-Aminobenzene-1,2,3-triol.

    4-Nitropyrogallol: Precursor to this compound.

    1,2,3-Benzenetriol: Lacks the amino group.

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

4-aminobenzene-1,2,3-triol

InChI

InChI=1S/C6H7NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-2,8-10H,7H2

InChI Key

ZLJTWBAYGJYHBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)O)O)O

Origin of Product

United States

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